Trimipramine Maleate

Receptor pharmacology Sedation mechanism H1 antagonism

Researchers requiring reproducible target engagement or analysts validating separation methods for TCAs face uncontrolled variables when substituting with structurally similar analogs. Trimipramine Maleate (CAS 521-78-8) provides: • 55-fold more potent H1 antagonism than amitriptyline (Ki=0.02μM) for clean H1-mediated signaling studies • 7.7-fold CYP2D6-dependent oral clearance difference-an ideal probe substrate for pharmacogenomic CYP2D6 phenotyping • Validated chiral separation on Chiralcel OJ-R columns with documented enantiomeric resolution in biological matrices Supplied as a USP/EP compendial reference standard or research-grade ≥98% (TLC) powder. Bulk quantities available upon request.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 521-78-8
Cat. No. B1194658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine Maleate
CAS521-78-8
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYDGHCKHAXOUQOS-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>61.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine Maleate (CAS 521-78-8): Procurement-Grade Tricyclic Antidepressant Reference Standard and Research Compound


Trimipramine maleate is the maleate salt of trimipramine, a racemic tricyclic antidepressant (TCA) of the dibenzazepine class. As a tertiary amine TCA, it shares structural and pharmacologic features with amitriptyline, imipramine, doxepin, and clomipramine [1]. The compound functions as a serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitor, but its distinct receptor-binding signature—characterized by potent histamine H1 receptor antagonism (Ki = 0.02 μM) and unique selectivity across serotonergic and adrenergic targets—differentiates it from in-class comparators [2][3]. The maleate salt form (C20H26N2·C4H4O4, MW 410.51) is a white to slightly cream-colored crystalline powder with a melting point of 140–144°C, freely soluble in chloroform and methanol, and very slightly soluble in water [4]. This compound is widely used as a pharmacopeial reference standard (USP, EP), an analytical internal standard, and a research tool for studying TCA pharmacology and polymorphic drug metabolism .

Why Trimipramine Maleate Cannot Be Interchanged with Other Tricyclic Antidepressants in Research and Analytical Applications


Within the tertiary amine TCA subclass, compounds such as amitriptyline, imipramine, doxepin, and clomipramine exhibit clinically meaningful divergence in receptor affinity profiles, metabolic pathways, and side-effect signatures [1][2]. Trimipramine maleate is distinguished by its exceptionally high affinity for the histamine H1 receptor (Ki = 0.02 μM) and its preferential binding to the serotonin transporter (SERT) over the norepinephrine transporter (NET) (Kd = 149 nM vs. 2,450 nM), a ratio that contrasts sharply with that of imipramine and amitriptyline [3][4]. Furthermore, trimipramine's metabolism exhibits pronounced dependence on CYP2D6 genotype, with a 7.7-fold difference in oral clearance between extensive and poor metabolizers, creating distinct pharmacokinetic behavior not generalizable to other TCAs [5]. For researchers requiring reproducible target engagement, for analysts developing validated separation methods, or for quality control laboratories performing pharmacopeial testing, substitution with a structurally similar but pharmacologically divergent analog introduces uncontrolled variables that compromise data integrity and regulatory compliance. The following quantitative evidence establishes the specific, verifiable differentiation of trimipramine maleate.

Trimipramine Maleate: Quantitative Comparative Evidence for Scientific Selection and Procurement


Histamine H1 Receptor Antagonism: Superior Potency Differentiates Trimipramine from Amitriptyline, Imipramine, and Doxepin

Trimipramine maleate exhibits the highest reported affinity for the human histamine H1 receptor among tertiary amine tricyclic antidepressants. In recombinant human receptor binding assays, trimipramine's Ki for H1 is 0.02 μM (20 nM), demonstrating >50-fold greater potency than amitriptyline (Ki = 1.1 μM) and >500-fold greater than imipramine (Ki = 11 μM) [1]. Trimipramine also shows selectivity for H1 over H2, H3, and H4 receptors (Kis = 0.04, >100, and 43.6 μM, respectively) [1]. This quantitative difference directly explains the compound's pronounced sedative properties and unique utility in H1 receptor research.

Receptor pharmacology Sedation mechanism H1 antagonism In vitro binding

Serotonin Transporter (SERT) vs. Norepinephrine Transporter (NET) Selectivity: Trimipramine's SERT Preference Contrasts with Imipramine and Desipramine

Trimipramine selectively binds the serotonin transporter (SERT) over the norepinephrine transporter (NET), with Kd values of 149 nM for SERT versus 2,450 nM for NET, yielding a 16.4-fold selectivity for SERT [1]. This profile contrasts with imipramine, which exhibits roughly balanced SERT/NET inhibition (Kd ≈ 7.7 nM for SERT, Kd ≈ 29 nM for NET; 3.8-fold SERT selectivity), and desipramine, which is NET-selective [2]. Trimipramine's dopamine transporter (DAT) affinity is substantially lower (Kd = 3,780 nM), confirming minimal dopaminergic engagement [1].

Monoamine transporters SERT NET Selectivity profiling

CYP2D6 Genotype-Dependent Pharmacokinetics: Trimipramine Exhibits Pronounced Metabolic Variability Critical for Pharmacogenomic Studies

Trimipramine maleate metabolism is strongly dependent on CYP2D6 genotype. In a clinical pharmacokinetic study, median oral clearance of trimipramine was 276 L/h (range 180–444) in CYP2D6 extensive metabolizers (EMs) but only 36 L/h (range 24–48) in CYP2D6 poor metabolizers (PMs) (P < 0.001), representing a 7.7-fold difference [1]. The desmethyltrimipramine metabolite AUC was 40-fold greater in CYP2D6 PMs versus EMs (1.7 vs. 0.04 mg/L·h) [1]. By comparison, amitriptyline and nortriptyline exhibit 2- to 4-fold differences in clearance between CYP2D6 EMs and PMs [2].

Pharmacogenomics CYP2D6 polymorphism Drug metabolism Pharmacokinetics

Aqueous Solubility and Liposomal Formulation: Trimipramine Maleate's Low Water Solubility Drives Specialized Delivery System Requirements

Trimipramine maleate is very slightly soluble in water but freely soluble in chloroform (≥50 mg/mL) and methanol [1]. Quantitative solubility in DMSO is ≥100 mg/mL (243.60 mM), while aqueous solubility is limited to 14.29 mg/mL (34.81 mM) even with ultrasonication and heating to 60°C . In contrast, amitriptyline hydrochloride exhibits aqueous solubility of approximately 50 mg/mL at room temperature, making it more readily formulated for aqueous applications . This solubility limitation has been addressed through liposomal encapsulation, which increases dissolution rate and improves bioavailability [2].

Solubility Formulation science Liposomal delivery Bioavailability

Chiral Separation Method Development: Trimipramine Maleate as a Validated Test Compound for Capillary Electrophoresis and HPLC Chiral Stationary Phases

Trimipramine maleate is a racemic mixture that has been successfully employed as a test compound for developing and validating chiral separation methods using capillary electrophoresis and HPLC on chiral stationary phases . Its resolution has been achieved on Chiralcel OJ-R columns without derivatization, and cyclodextrin-modified capillary electrophoresis methods have been validated for enantiomeric quantification in biological samples [1]. This established track record contrasts with other TCAs such as doxepin and amitriptyline, for which fewer validated chiral methods are reported in the literature [2].

Chiral separation Capillary electrophoresis HPLC Method validation

Dopamine D2 Receptor Antagonism: Trimipramine's Atypical Neuroleptic-Like Profile Distinguishes It from Classical TCAs

Trimipramine maleate binds to dopamine D2 receptors with a Kd of 57.5 nM [1], an affinity approximately 10-fold higher than that of amitriptyline (Kd ≈ 540 nM) and comparable to the atypical antipsychotic clozapine (Kd ≈ 54 nM) [2]. Chronic administration of trimipramine (5 mg/kg/day for 14 days) produces a 43% increase in dopamine concentrations in the nucleus accumbens and downregulates striatal D2 receptors, effects not observed with imipramine or amitriptyline at equivalent doses . This dopamine-modulating activity explains trimipramine's reported antipsychotic effects and its unique position among TCAs as a compound with atypical neuroleptic properties [3].

Dopamine receptors D2 antagonism Atypical antipsychotic Receptor profiling

Trimipramine Maleate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmacopeial Reference Standard for Compendial Quality Control Testing

Trimipramine maleate is available as both a United States Pharmacopeia (USP) Reference Standard and a European Pharmacopoeia (EP) Reference Standard, intended for use in specified quality tests and assays as prescribed in the respective compendia [1]. Laboratories performing dissolution testing, assay validation, or impurity profiling for trimipramine maleate drug products must use the compendial reference standard to ensure regulatory compliance. The USP standard (Cat. No. 1692709) and EP standard (Cat. No. T2500000) are supplied neat and certified for pharmaceutical quality control applications, providing traceability to primary pharmacopeial materials [2].

Pharmacogenomic Research Investigating CYP2D6-Mediated Drug Metabolism

Based on the 7.7-fold difference in oral clearance between CYP2D6 extensive metabolizers and poor metabolizers documented in Section 3 [1], trimipramine maleate serves as an ideal model substrate for pharmacogenomic studies examining the impact of CYP2D6 polymorphisms on drug disposition. The pronounced genotype-dependent pharmacokinetic variability—exceeding that of amitriptyline and nortriptyline—provides a robust signal for detecting metabolic differences across genotype groups. Researchers can use trimipramine as a probe compound in in vitro microsomal incubation studies or in clinical pharmacokinetic investigations to assess CYP2D6 phenotype and genotype-phenotype concordance [1].

Analytical Method Development for Chiral Separation of Racemic Antidepressants

Trimipramine maleate's established use as a benchmark compound for chiral separation method development—validated for both capillary electrophoresis and HPLC on Chiralcel OJ-R columns [2]—makes it a preferred test analyte for laboratories developing stereospecific assays for racemic pharmaceuticals. The compound's enantiomers can be resolved without derivatization, and validated methods exist for enantiomeric quantification in biological matrices using cyclodextrin-modified capillary electrophoresis [2]. This reduces method development time and provides a documented reference point for separation optimization .

Histamine H1 Receptor Pharmacology and Sedation Mechanism Studies

With a Ki of 0.02 μM at the histamine H1 receptor—55-fold more potent than amitriptyline and 550-fold more potent than imipramine [3]—trimipramine maleate is the preferred tricyclic antidepressant for in vitro studies examining H1-mediated signaling pathways or for experiments requiring potent H1 antagonism. Its selectivity for H1 over H2, H3, and H4 receptors (Kis = 0.04, >100, and 43.6 μM, respectively) [3] enables clean pharmacological interrogation of H1 receptor function without confounding activity at other histamine receptor subtypes. Researchers investigating the neurobiology of sedation or H1 receptor occupancy can use trimipramine maleate as a high-affinity reference ligand [3].

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